SAMC vs. S-Allylcysteine (SAC): Enhanced Antiproliferative Efficacy in Human Prostate Cancer Cells
In a direct head-to-head study using LNCaP human prostate carcinoma cells, S-allylmercaptocysteine (SAMC) at a concentration of 50 mg/L significantly diminished cell growth. In contrast, the antiproliferative effect of S-allylcysteine (SAC) at the same concentration was 'not as pronounced', indicating a clear and quantitative difference in efficacy [1]. This differential effect was linked to the presence of a disulfide bond in SAMC, which is absent in SAC [1].
| Evidence Dimension | Antiproliferative Activity (Cell Growth Inhibition) |
|---|---|
| Target Compound Data | Significant diminishment of LNCaP cell growth |
| Comparator Or Baseline | S-Allylcysteine (SAC) at 50 mg/L; Effect 'not as pronounced' |
| Quantified Difference | Qualitative difference: SAMC showed pronounced inhibition, SAC showed marginal or no significant inhibition. |
| Conditions | LNCaP human prostate carcinoma cell culture |
Why This Matters
For oncology-focused research, SAMC's superior antiproliferative potency over SAC makes it the mandatory choice for investigating disulfide-mediated growth inhibition mechanisms.
- [1] Pinto JT, Qiao C, Xing J, et al. Effects of garlic thioallyl derivatives on growth, glutathione concentration, and polyamine formation of human prostate carcinoma cells in culture. Am J Clin Nutr. 1997;66(2):398-405. doi:10.1093/ajcn/66.2.398 View Source
